N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N4O5S/c1-22(2)8-6-20-16(24)17(25)21-11-15-23(7-3-9-28-15)29(26,27)14-10-12(18)4-5-13(14)19/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZTWXPODWOIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the introduction of the difluorobenzenesulfonyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles employed.
Scientific Research Applications
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The difluorobenzenesulfonyl group and the oxazinan ring play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
a) N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-Oxazolidin-2-yl]methyl}-N-[2-(Dimethylamino)ethyl]Ethanediamide
- Key Difference : The oxazinan ring (six-membered) is replaced with a 1,3-oxazolidin ring (five-membered).
- Published in 2004, this analog may have been studied earlier but lacks accessible data for direct comparison .
b) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)
- Structural Overlap : Contains a difluorophenyl group and amide linkage.
- Functional Contrast: Diflufenican uses a pyridinecarboxamide core instead of oxazinan, targeting carotenoid biosynthesis in weeds. The absence of a sulfonyl group in diflufenican may limit its utility in sulfonamide-specific pathways .
c) Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
- Shared Features : Oxazolidinyl ring and amide bond.
- Divergence: Oxadixyl’s methoxyacetamide chain and phenyl substituents confer antifungal activity, whereas the target compound’s ethanediamide and dimethylaminoethyl groups suggest broader solubility or alternative targets .
Comparative Data Table
Key Structural and Functional Insights
- Sulfonamide vs. Carboxamide : The sulfonyl group in the target compound could enhance target specificity compared to carboxamide-based pesticides like diflufenican, which rely on hydrophobic interactions .
- Solubility Enhancements: The dimethylaminoethyl group distinguishes the target compound from analogs like oxadixyl, likely improving aqueous solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
